molecular formula C9H6ClNO3 B3316377 4-Chloro-5-cyano-2-methoxybenzoic acid CAS No. 95383-20-3

4-Chloro-5-cyano-2-methoxybenzoic acid

Cat. No.: B3316377
CAS No.: 95383-20-3
M. Wt: 211.6 g/mol
InChI Key: KBYZFTMBSZCYGM-UHFFFAOYSA-N
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Description

4-Chloro-5-cyano-2-methoxybenzoic acid is an organic compound with the molecular formula C9H6ClNO3. It is a derivative of benzoic acid, characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 4-Chloro-5-cyano-2-methoxybenzoic acid typically involves several steps:

    Methylation: The starting material, which is often a derivative of salicylic acid, undergoes methylation using dimethyl sulfate to introduce the methoxy group.

    Chlorination: The methylated intermediate is then subjected to chlorination using N-chlorosuccinimide to introduce the chloro group.

    Nitration and Reduction: The chlorinated compound is nitrated, followed by reduction to introduce the cyano group.

    Hydrolysis: Finally, the ester group is hydrolyzed under alkaline conditions to yield the desired this compound.

Chemical Reactions Analysis

4-Chloro-5-cyano-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-5-cyano-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The chloro and cyano groups can participate in interactions with proteins, potentially inhibiting their function or altering their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-5-cyano-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYZFTMBSZCYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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